リトドリン

概要

説明

Synthesis Analysis

Ritodrine synthesis involves multiple steps, starting from phenol or p-hydroxypropiophenone as the precursor. The synthesis routes described in the literature include acylation, Fries rearrangement, etherification, bromination, amination, and several reduction steps to yield Ritodrine. The overall yields reported range from 14.1% to 39%, indicating the complexity and efficiency of the synthetic pathways. Notably, these syntheses involve intermediate steps such as the conversion of benzyloxy groups into hydroxy groups, demethylation, and the use of specific reagents like borohydride potassiumin for reduction (Ren-Zhi Jin, 2000); (L. Lang, 2009).

Molecular Structure Analysis

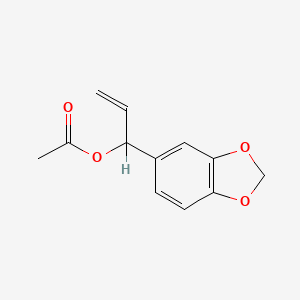

The molecular structure of Ritodrine is characterized by its phenethylamine core, making it similar to endogenous catecholamines. Its structure includes two phenolic hydroxyl groups which are key sites for metabolic conjugation, specifically glucuronidation and sulfation. The structure's resemblance to catecholamines underlies its pharmacological action but also defines its metabolic pathway, including conjugation reactions that involve either of the phenolic hydroxyl groups, with a preference for the hydroxyl group on the [2-(p-hydroxyphenyl)-2-hydroxy-1-methylethyl]amine portion (W. Brashear, B. R. Kuhnert, R. Wei, 1990).

Chemical Reactions and Properties

Ritodrine's chemical reactions, particularly its interactions and transformations in metabolic pathways, are crucial for understanding its biodegradation and elimination. The drug is resistant to degradation by monoamine oxidase and catecholamine-O-methyltransferase, leading to conjugation (glucuronidation and sulfation) as a major route of metabolism. These processes occur in the liver and involve the addition of glucuronic acid or sulfate groups to the ritodrine molecule, facilitating its excretion (G. Pacifici, M. Kubrich, L. Giuliani, M. Vries, A. Rane, 2004).

科学的研究の応用

早産管理

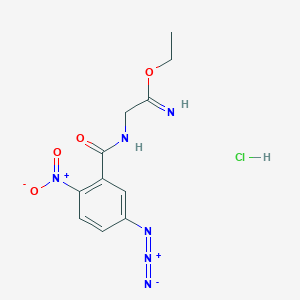

リトドリンは、主に子宮収縮抑制剤として、早産を管理するために使用されます。 β2アドレナリン受容体を刺激することで、細胞内カルシウム濃度を低下させ、子宮平滑筋を弛緩させます {svg_1}。この作用は、早発的な子宮収縮を抑制し、早産を遅らせるのに役立ちます。

早産における遺伝子研究

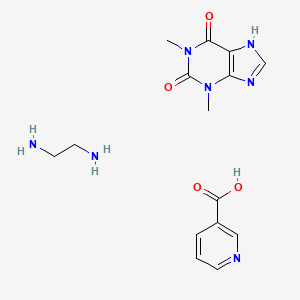

研究では、β2アドレナリン受容体遺伝子の多型が、早産でリトドリン治療を受けた妊婦の治療成績に与える影響が調査されています {svg_2}。この分野の研究は、リトドリンに対する個々の反応を理解し、早産管理のための個別化医療アプローチを導くのに役立ちます。

有害事象予測

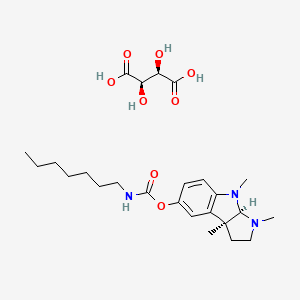

研究では、GNASおよびRGS遺伝子の多型が、リトドリン誘発性有害事象のリスクとの関連性も調査されています {svg_3}。これは、ハイリスク患者を特定し、リトドリン治療の安全性プロファイルを改善するためのリスクスコアシステムを開発するために重要です。

外回転術(ECV)

リトドリンは、外回転術(ECV)における有効性と安全性について研究されています {svg_4}。ECVは、分娩が始まる前に臀位児を頭位に変える処置であり、リトドリンの筋肉弛緩作用がこの処置の成功率を高める可能性があります。

作用機序

Ritodrine is a medication primarily used to manage premature labor. It operates as a beta-2 adrenergic agonist, which means it interacts with beta-2 adrenergic receptors in the body . Here is a detailed overview of its mechanism of action:

Target of Action

Ritodrine primarily targets the Beta-2 adrenergic receptors . These receptors are located at sympathetic neuroeffector junctions of many organs, including the uterus . By interacting with these receptors, Ritodrine can influence the contraction of the uterine smooth muscle .

Mode of Action

Ritodrine binds to the beta-2 adrenergic receptors on the outer membrane of myometrial cells . This binding activates an enzyme called adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP subsequently decreases the concentration of intracellular calcium . This decrease in calcium concentration leads to a relaxation of the uterine smooth muscle, thereby reducing premature uterine contractions .

Biochemical Pathways

The primary biochemical pathway affected by Ritodrine involves the cAMP pathway . The activation of adenyl cyclase and the subsequent increase in cAMP levels are key steps in this pathway . The elevated cAMP levels lead to a decrease in intracellular calcium concentrations, which ultimately results in the relaxation of uterine smooth muscle .

Result of Action

The primary molecular effect of Ritodrine’s action is the decrease in intracellular calcium concentration . This decrease leads to the relaxation of uterine smooth muscle, which is the primary cellular effect . As a result, Ritodrine effectively decreases premature uterine contractions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ritodrine. For instance, genetic polymorphisms of the ADRB2 gene, which encodes the Beta-2 adrenergic receptor, could affect the therapy outcomes of Ritodrine in patients with preterm labor . .

Safety and Hazards

Ritodrine may be useful for the short-term prolongation of pregnancy, but the high incidence of adverse reactions means that administration should be limited . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVGROKTTNBUGK-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26652-09-5 | |

| Record name | Ritodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26652-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritodrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026652095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0Q6O6740J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)propan-1-amine;oxalic acid](/img/structure/B1199770.png)

![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)

![1-Azabicyclo[4.2.0]octane](/img/structure/B1199788.png)